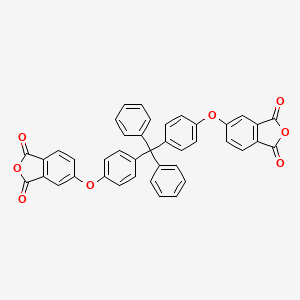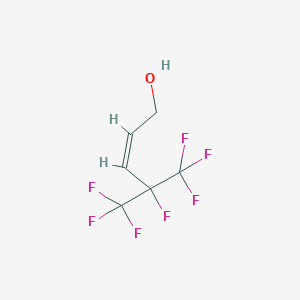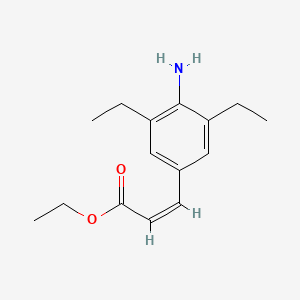
Chlorprothixene Sulfoxide Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorprothixene Sulfoxide Oxalate is a derivative of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlorprothixene Sulfoxide Oxalate involves the oxidation of Chlorprothixene. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield the sulfoxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chlorprothixene Sulfoxide Oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of Chlorprothixene to its sulfoxide form.
Reduction: Potential reduction back to Chlorprothixene under specific conditions.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The primary product of these reactions is this compound. Other potential products include various substituted derivatives depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Chlorprothixene Sulfoxide Oxalate is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
Chlorprothixene Sulfoxide Oxalate exerts its effects by interacting with various molecular targets, including:
Dopamine Receptors: Blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain.
Serotonin Receptors: Inhibits 5-HT2 receptors.
Muscarinic Acetylcholine Receptors: Exhibits anticholinergic effects.
Histamine H1 Receptors: Causes sedation and anxiolysis.
These interactions lead to the modulation of neurotransmitter pathways, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparación Con Compuestos Similares
Chlorprothixene Sulfoxide Oxalate is unique compared to other thioxanthene derivatives due to its specific sulfoxide functional group. Similar compounds include:
Chlorprothixene: The parent compound, used as an antipsychotic.
Clopenthixol: A more potent thioxanthene derivative.
Thiothixene: Another thioxanthene with similar pharmacological properties.
Flupenthixol: Known for its higher potency and longer duration of action.
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications .
Propiedades
Fórmula molecular |
C20H20ClNO5S |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18ClNOS.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |
Clave InChI |
RRROSNAAFDJLGC-KIUKIJHYSA-N |
SMILES isomérico |
CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)

![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)


![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)


